molecular formula C16H17NO4 B14348772 Ethyl 2-cyano-4-(4-phenyl-1,3-dioxolan-2-ylidene)butanoate CAS No. 92613-05-3

Ethyl 2-cyano-4-(4-phenyl-1,3-dioxolan-2-ylidene)butanoate

Cat. No.: B14348772
CAS No.: 92613-05-3
M. Wt: 287.31 g/mol
InChI Key: UDGDXLZAYSTLFG-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-4-(4-phenyl-1,3-dioxolan-2-ylidene)butanoate is an organic compound with a complex structure that includes a cyano group, a phenyl group, and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-4-(4-phenyl-1,3-dioxolan-2-ylidene)butanoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl cyanoacetate with benzaldehyde in the presence of a base to form an intermediate, which is then cyclized with ethylene glycol to form the dioxolane ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and solvents are chosen to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-4-(4-phenyl-1,3-dioxolan-2-ylidene)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-4-(4-phenyl-1,3-dioxolan-2-ylidene)butanoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The dioxolane ring provides stability and can undergo ring-opening reactions under acidic or basic conditions . These interactions can affect biological pathways and lead to various effects, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-cyano-4-(4-phenyl-1,3-dioxolan-2-ylidene)butanoate is unique due to its combination of functional groups, which provide a versatile platform for various chemical transformations

Properties

CAS No.

92613-05-3

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

ethyl 2-cyano-4-(4-phenyl-1,3-dioxolan-2-ylidene)butanoate

InChI

InChI=1S/C16H17NO4/c1-2-19-16(18)13(10-17)8-9-15-20-11-14(21-15)12-6-4-3-5-7-12/h3-7,9,13-14H,2,8,11H2,1H3

InChI Key

UDGDXLZAYSTLFG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=C1OCC(O1)C2=CC=CC=C2)C#N

Origin of Product

United States

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